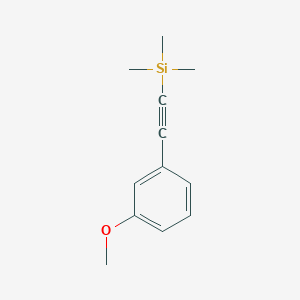

(3-Methoxyphenylethynyl)trimethylsilane

Description

Contextual Significance within Arylalkynyl Organosilicon Chemistry

The significance of (3-Methoxyphenylethynyl)trimethylsilane is best understood within the broader context of arylalkynyl organosilicon chemistry. The trimethylsilyl (B98337) (TMS) group serves as a robust and sterically bulky protecting group for the terminal alkyne. alfa-chemistry.com This protection is crucial, as the acidic proton of a terminal alkyne would otherwise interfere with many organometallic reactions. By replacing this proton with a TMS group, the compound is rendered stable to a variety of reaction conditions, allowing chemists to perform selective transformations on other parts of the molecule. alfa-chemistry.com

The presence of the silicon atom also influences the electronic properties of the alkyne, and its bond to the sp-hybridized carbon is relatively stable under many cross-coupling conditions, yet it can be cleaved selectively when desired. Furthermore, the methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, modulating the reactivity of the aromatic system and influencing the electronic environment of the entire molecule.

Strategic Importance in Contemporary Synthetic Methodologies and Chemical Transformations

The strategic value of this compound lies in its role as a versatile linchpin for the sequential and controlled construction of complex organic molecules, particularly in the synthesis of pharmaceuticals and organic materials. mdpi.comresearchgate.net Its utility is primarily demonstrated through a two-stage strategy involving Sonogashira cross-coupling followed by desilylation.

Sonogashira Coupling: The compound can be synthesized via a Sonogashira coupling reaction between an appropriate aryl halide (like 1-iodo-3-methoxybenzene) and ethynyltrimethylsilane. concordia.ca More strategically, once synthesized, it serves as a stable, silylated building block for further Sonogashira couplings. The C-Si bond remains intact while the molecule is coupled with other aryl or vinyl halides. This allows for the precise formation of unsymmetrical diarylalkynes.

Desilylation: Following the coupling reaction, the TMS group can be selectively removed under mild conditions to reveal the terminal alkyne. mdpi.com This newly exposed reactive site is then available for a host of further chemical transformations, including another coupling reaction, cyclization, or addition reactions. Common reagents for desilylation include fluorides such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium fluoride, or bases like potassium carbonate in methanol. Current time information in Goliad County, US. This deprotection step is often high-yielding and chemoselective, leaving other functional groups in the molecule untouched.

Cycloaddition Reactions: The silyl-substituted alkyne can also participate directly in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles. The silicon atom can direct the regioselectivity of the cycloaddition, providing a pathway to specific isomers that might be difficult to obtain otherwise.

This step-wise approach, enabled by the TMS protecting group, is exemplified in the synthesis of various complex molecules where precise control over the introduction of different substituents is paramount. For instance, similar strategies are employed in the synthesis of mGlu5 antagonists, where a silylated alkyne is coupled and subsequently desilylated to build the core structure of the drug candidate. nih.gov

Table 2: Key Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Sonogashira Coupling | Forms a C-C bond between the alkyne and an aryl/vinyl halide. The TMS group is retained. | Palladium catalyst, Copper(I) co-catalyst, Base (e.g., Triethylamine) |

| Desilylation | Removes the trimethylsilyl group to reveal a terminal alkyne. | TBAF, K₂CO₃/Methanol, AgNO₃ |

| Cycloaddition | Forms cyclic compounds, such as triazoles, through reaction with 1,3-dipoles. | Organic azides |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-13-12-7-5-6-11(10-12)8-9-14(2,3)4/h5-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRRBVKHHBFICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402939 | |

| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40230-92-0 | |

| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation of 3 Methoxyphenylethynyl Trimethylsilane

Established Synthetic Routes to (3-Methoxyphenylethynyl)trimethylsilane

The formation of the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group is the cornerstone of synthesizing this compound. The Sonogashira coupling reaction stands out as the most prevalent and efficient method.

Sonogashira Coupling Approaches for Arylethynylsilanes

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For the synthesis of this compound, this involves the coupling of a 3-haloanisole (where the halogen is typically iodine or bromine) with trimethylsilylacetylene (B32187) (TMSA).

The general reaction scheme is as follows:

Scheme 1: General Sonogashira coupling reaction for the synthesis of this compound.

The reactivity of the aryl halide is a critical factor, with the order of reactivity being I > Br > Cl. wikipedia.org Consequently, 1-iodo-3-methoxybenzene is a common starting material, often leading to higher yields and milder reaction conditions compared to its bromo counterpart. wikipedia.org A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. libretexts.org The addition of a copper(I) salt, such as CuI, is crucial for the catalytic cycle as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

Variations of the Sonogashira coupling have been developed to improve efficiency and expand its scope. Copper-free Sonogashira couplings have gained attention to avoid the formation of alkyne homocoupling byproducts. rsc.org These systems often require specific ligands or reaction conditions to facilitate the reaction in the absence of a copper co-catalyst. rsc.org

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-3-methoxybenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | THF | Room Temp. | ~95 | washington.edu |

| 1-Bromo-3-methoxybenzene | Pd(PPh₃)₄, CuI | Piperidine | Toluene | 90 | ~85 | researchgate.net |

| 1-Iodo-3-methoxybenzene | Pd(OAc)₂, P(o-tolyl)₃, n-Bu₄NCl | NaOAc | DMF | 100 (MW) | Up to 90 | sigmaaldrich.com |

Other Catalytic and Non-Catalytic Preparations of the Compound

While the Sonogashira coupling is dominant, other methods for the synthesis of alkynylsilanes exist, although they are less commonly reported specifically for this compound.

Alternative Catalytic Approaches: Alternative catalysts to the traditional palladium-phosphine systems have been explored for Sonogashira-type couplings. These include palladium complexes with N-heterocyclic carbene (NHC) ligands, which can offer enhanced stability and catalytic activity. libretexts.org Nickel-based catalysts have also been investigated as a more earth-abundant alternative to palladium for certain cross-coupling reactions. wikipedia.org

Non-Catalytic Approaches: Historically, alkynylsilanes were prepared through the reaction of organometallic reagents, such as Grignard or organolithium compounds, with silyl (B83357) halides. For this compound, this would theoretically involve the reaction of (3-methoxyphenyl)ethynylmagnesium bromide or (3-methoxyphenyl)ethynyllithium with trimethylsilyl (B98337) chloride. However, these methods often require strictly anhydrous conditions and may not be compatible with a wide range of functional groups.

Another approach involves the silylation of a pre-formed terminal alkyne, 1-ethynyl-3-methoxybenzene. This can be achieved by deprotonating the alkyne with a strong base like n-butyllithium followed by quenching with trimethylsilyl chloride.

| Method | Reactants | Reagents | General Applicability | Reference |

|---|---|---|---|---|

| Grignard Reaction | 3-Methoxyphenylacetylene, Ethylmagnesium bromide | Trimethylsilyl chloride | General for terminal alkynes | scientificupdate.com |

| Lithiation | 3-Methoxyphenylacetylene | n-Butyllithium, Trimethylsilyl chloride | General for terminal alkynes | scientificupdate.com |

| Direct C-H Silylation | 3-Methoxyphenylacetylene, Hydrosilane | Base catalyst (e.g., KOH) | Emerging method for alkynylsilanes | researchgate.net |

Precursor Development and Functionalization for this compound Synthesis

The synthesis of this compound relies on the availability of suitably functionalized precursors, primarily 3-haloanisoles and 3-methoxyphenylacetylene.

The key precursors for the Sonogashira coupling are 1-iodo-3-methoxybenzene and 1-bromo-3-methoxybenzene. matrix-fine-chemicals.comguidechem.com 3-Bromoanisole (B1666278) can be prepared from 3-bromophenol (B21344) via methylation or through the methoxydenitration of 3-bromonitrobenzene. google.comquickcompany.inrsc.org 1-Iodo-3-methoxybenzene can be synthesized from 3-anisidine via a Sandmeyer reaction or by direct iodination of anisole, although regioselectivity can be a challenge.

The alternative precursor, 1-ethynyl-3-methoxybenzene (also known as 3-methoxyphenylacetylene), can be synthesized via several routes. washington.edugoogle.comnih.gov One common method is the dehydrohalogenation of a dihaloethylbenzene derivative. Another approach involves the reaction of 3-methoxybenzaldehyde (B106831) with a phosphorus ylide (Wittig reaction) to form a vinyl halide, followed by elimination. A more direct route is the reaction of a ketone with bis(disubstituted amino)difluoromethane or a fluoroformamidinium halide. researchgate.net

Functionalization strategies can also be employed to introduce the necessary groups onto the aromatic ring. For instance, 3-bromoanisole can be synthesized by the bromination of anisole, though this can lead to a mixture of isomers. guidechem.com More controlled methods often start from a precursor where the directing effects of the substituents can be exploited to achieve the desired regiochemistry.

Green Chemistry Principles and Sustainable Synthesis Approaches for Alkyne-Silanes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of alkynylsilanes, including Sonogashira couplings. These efforts focus on reducing the environmental impact of the reaction by using less hazardous solvents, developing recyclable catalysts, and improving atom economy.

One significant development is the use of "greener" solvents to replace traditional volatile organic compounds (VOCs). Water has emerged as a promising solvent for Sonogashira reactions, often in the presence of a phase-transfer catalyst or water-soluble ligands. researchgate.netacs.org Solvent-free conditions, such as high-speed ball milling, have also been explored to minimize solvent waste. nih.gov

The development of heterogeneous and recyclable catalysts is another key area of green chemistry. researchgate.net Supporting the palladium catalyst on materials like charcoal, silica (B1680970), or polymers allows for easier separation and reuse of the catalyst, reducing heavy metal contamination in the product. mdpi.comrsc.org Copper-free Sonogashira protocols also contribute to a greener process by eliminating the use of a potentially toxic co-catalyst. rsc.org

| Green Approach | Example Condition | Advantage | Reference |

|---|---|---|---|

| Aqueous Solvent | Pd(TPPMS)₃ in water/acetonitrile | Reduced use of volatile organic solvents | researchgate.net |

| Solvent-Free | High-speed ball milling | Eliminates solvent waste | nih.gov |

| Recyclable Catalyst | Palladium on charcoal | Catalyst can be recovered and reused | mdpi.com |

| Copper-Free | Pd-NHC complexes | Avoids use of copper co-catalyst | rsc.org |

| Bio-based Solvents | Gamma-valerolactone (GVL), ethanol | Renewable and often biodegradable solvents | thalesnano.com |

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, scalability, and process control compared to traditional batch methods. rsc.orgpreprints.org The Sonogashira coupling has been successfully adapted to flow chemistry setups, which can be applied to the synthesis of this compound. wikipedia.orgresearchgate.net

In a typical flow setup for a Sonogashira reaction, solutions of the aryl halide and the alkyne are pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. rsc.orgpreprints.org This allows for precise control of reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities in shorter reaction times. nih.gov

Various reactor configurations have been developed, including packed-bed reactors with immobilized catalysts and wall-coated tubular reactors. researchgate.netrsc.org The use of heterogeneous catalysts in flow systems is particularly advantageous as it simplifies product purification, with the catalyst remaining in the reactor. researchgate.netrsc.org This also allows for the continuous production of the target molecule over extended periods. The integration of in-line purification techniques can further streamline the synthesis process.

| Flow Reactor Setup | Catalyst | Solvent | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Packed-bed reactor (e.g., H-Cube®) | Immobilized Pd on a solid support | Methanol, THF/DMA | 100 °C, 100 bar, 5-8 min residence time | Rapid catalyst screening, high throughput | rsc.org |

| Heterogeneous Pd-Cu dual reactor | Pd-coated tube followed by Cu tube | Various organic solvents | Leached Pd catalyzes reaction in Cu tube | Green approach with metal scavenging | researchgate.net |

| X-Cube™ Flow Reactor | Pd on alumina (B75360) powder with Cu₂O | THF/DMA | 80 °C, 0.1 mL/min flow rate | Continuous production, good yields | preprints.org |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxyphenylethynyl Trimethylsilane

Reactivity of the Trimethylsilyl (B98337) Group in (3-Methoxyphenylethynyl)trimethylsilane

The trimethylsilyl group is a cornerstone of modern organic synthesis, primarily serving as a protecting group for terminal alkynes. Its presence on the this compound molecule imparts specific reactivity, stability, and handling advantages.

The most fundamental role of the trimethylsilyl group in this context is the protection of the acidic terminal alkyne proton. ccspublishing.org.cnccspublishing.org.cn This protection is crucial in multi-step syntheses where the acetylenic proton could interfere with basic or nucleophilic reagents, such as Grignard reagents. tandfonline.comcureffi.org The TMS group is known to be inert to attack by Grignard reagents, allowing for reactions at other sites within a molecule. tandfonline.com

The removal of the TMS group, or desilylation, regenerates the terminal alkyne, (3-methoxyphenyl)acetylene, and can be accomplished under a variety of mild conditions. gelest.com This process, often called protiodesilylation, makes the TMS group an ideal temporary shield. The choice of reagent allows for selective deprotection; for instance, the TMS group can be removed while other, bulkier silyl (B83357) groups (like triisopropylsilyl, TIPS) remain intact. gelest.com Common methods for the desilylation of trimethylsilylalkynes are fluoride-based reagents or basic hydrolysis.

Below is a table summarizing common desilylation conditions applicable to this compound.

Table 1: Common Desilylation Reagents and Conditions

| Reagent | Solvent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Tetrahydrofuran (THF) | Room Temperature | gelest.com |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | gelest.com |

| Silver nitrate (B79036) (AgNO₃) | Aqueous Acetone | Mild Conditions | gelest.comorganic-chemistry.org |

| Potassium trimethylsilanolate (KOTMS) | - | Additive-free, mild conditions | organic-chemistry.org |

The term "silylation" refers to the introduction of a silyl group, such as TMS, onto a molecule, typically by replacing an acidic proton on a heteroatom. colostate.eduresearchgate.net Therefore, this compound is the product of a silylation reaction, not a silylating agent itself. Silylating agents are reactive silicon compounds like trimethylsilyl chloride (TMSCl) or N,O-Bis(trimethylsilyl)acetamide (BSA). sigmaaldrich.comwikipedia.org

In the context of related processes, the primary role of the TMS group in this compound is that of a protecting group, as detailed previously. wikipedia.org Its presence renders the molecule more volatile and less polar compared to the parent terminal alkyne, which can be advantageous for purification by chromatography or for analysis by gas chromatography. wikipedia.org Furthermore, the steric bulk of the TMS group can influence the stereochemical outcome of reactions at adjacent positions.

Reactivity of the Ethynyl (B1212043) Moiety in this compound

The carbon-carbon triple bond is a hub of reactivity, readily participating in addition and coupling reactions. The presence of the TMS group modulates this reactivity, either by acting as a temporary protecting group that is removed to allow reaction at the terminal carbon or by directly participating in certain transformations.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the ethynyl moiety is a key participant.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org In the case of this compound, two main strategies are employed. The first involves in-situ or prior desilylation to generate the terminal alkyne, which then couples with a suitable halide. wikipedia.org The second, more direct approach is a sila-Sonogashira reaction, where the C-Si bond is activated (e.g., by fluoride) and cleaved during the catalytic cycle to couple with the halide. nih.gov Under standard Sonogashira conditions, the C-Si bond is generally stable, allowing the TMS group to function as a protecting group while a coupling reaction occurs elsewhere on the molecule. gelest.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org While less common for direct functionalization of the alkyne itself, this compound can be a substrate for Suzuki coupling if the aromatic ring bears a halide or triflate leaving group. nih.gov Alternatively, the ethynyl group can be transformed into a suitable organoboron reagent for subsequent coupling. The development of methods for the B-alkyl Suzuki-Miyaura cross-coupling has expanded the scope of these reactions. nih.gov

Table 2: Comparison of Relevant Cross-Coupling Reactions

| Reaction | Key Reagents | Role of this compound |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, aryl/vinyl halide. organic-chemistry.orgyoutube.com | Source of terminal alkyne (after desilylation) for C(sp)-C(sp²) bond formation. |

| Suzuki-Miyaura Coupling | Pd catalyst, base, organoboron compound, organohalide. libretexts.orgnih.gov | Substrate for coupling if the aryl ring is halogenated. |

| Hiyama/Sila-Sonogashira | Pd catalyst, fluoride source (e.g., TBAF), aryl/vinyl halide. nih.gov | Direct coupling partner where the C-Si bond is cleaved and participates in the reaction. |

The electron-rich triple bond of the ethynyl group is an excellent dipolarophile or dienophile for cycloaddition reactions. The TMS group can exert significant regiochemical control in these transformations.

A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. mdpi.com In these reactions, the silylalkyne can react with 1,3-dipoles such as azides or nitrile oxides. For instance, the copper-catalyzed reaction of a silylalkyne with an organic azide (B81097) yields a 1,2,3-triazole, where the TMS group directs the regioselectivity of the addition. researchgate.netnih.gov Similarly, reaction with nitrile oxides can produce substituted isoxazoles. mdpi.com Theoretical studies suggest that the presence of the silicon atom alters the electronic structure of the alkyne, influencing the reaction mechanism and activation energies. mdpi.com The TMS group can be retained in the final product or removed in a subsequent step.

Table 3: Examples of Cycloaddition Reactions with Silylalkynes

| Reaction Type | Dipole/Diene | Resulting Heterocycle | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Organic Azide | 1,2,3-Triazole | researchgate.netnih.gov |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline/Isoxazole | mdpi.com |

| [3+2] Cycloaddition | Diazoalkane | Pyrazole | mdpi.com |

| [4+2] Cycloaddition | Substituted Diene | Substituted Benzene (B151609) derivative | - |

The ethynyl moiety can undergo radical addition reactions. A key example is the radical-based hydrosilylation, where a silyl radical, often generated from a silane (B1218182) reagent like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), adds across the carbon-carbon triple bond. nih.gov This process is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN). core.ac.uk Such reactions are highly regioselective, following an anti-Markovnikov pattern, and can be stereoselective, often yielding the (E)-isomer of the resulting vinylsilane. nih.gov These transformations provide a pathway to more complex, functionalized organosilicon compounds. dntb.gov.ua

Oxidation and Reduction Pathways of the Alkyne

The reactivity of the alkyne functional group in this compound is characterized by its susceptibility to both oxidation and reduction, leading to a variety of molecular transformations. The trimethylsilyl group plays a significant role in these processes, often influencing the reaction's regioselectivity and stability of intermediates.

Oxidation:

The oxidation of silyl-protected alkynes can proceed through several pathways, depending on the reagents and reaction conditions. A common strategy involves a hydrosilylation-oxidation sequence. While specific studies on this compound are not abundant, the general principles can be applied. For instance, the hydrosilylation of an alkyne with a suitable silane, catalyzed by a ruthenium complex like [Cp*Ru(MeCN)3]PF6, can generate a vinylsilane intermediate. This intermediate can then undergo oxidation. The choice of the silyl group is crucial; for example, a dimethylphenylsilyl group can be more robust and compatible with various functionalities compared to a simple trimethylsilyl group. The oxidation of the resulting vinylsilane can be achieved using reagents like m-CPBA (meta-chloroperoxybenzoic acid) or through a Tamao-Fleming oxidation, which involves treatment with a fluoride source (e.g., TBAF - tetra-n-butylammonium fluoride) followed by an oxidant like hydrogen peroxide. nih.gov This two-step process effectively converts the alkyne into a ketone or an α-hydroxy ketone. nih.gov

Another potential oxidative pathway is the direct cleavage of the carbon-carbon triple bond. Reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the alkyne to produce carboxylic acids. masterorganicchemistry.com In the case of this compound, this would likely yield 3-methoxybenzoic acid after workup.

The trimethylsilyl group itself can be sensitive to oxidative conditions. In some instances, oxidative cleavage of silyl ethers to their corresponding carbonyl compounds has been achieved using an oxoammonium salt. thieme-connect.de While this applies to silyl ethers, it highlights the potential for the silicon-carbon bond in alkynylsilanes to be cleaved under specific oxidative environments.

Reduction:

The reduction of the alkyne in this compound can be controlled to yield either an alkene or an alkane.

To Alkane: Complete reduction of the alkyne to the corresponding alkane, (3-methoxy-phenylethyl)trimethylsilane, can be achieved through catalytic hydrogenation. This is typically carried out using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. cureffi.org This method is highly efficient for the full saturation of the triple bond. libretexts.org

To cis-Alkene: The partial reduction to a cis-alkene, (Z)-(3-methoxystyryl)trimethylsilane, can be accomplished using Lindlar's catalyst. cureffi.org This "poisoned" catalyst, typically palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to stop the reduction at the alkene stage. libretexts.org The syn-addition of hydrogen across the triple bond results in the formation of the cis-isomer.

To trans-Alkene: The formation of the trans-alkene, (E)-(3-methoxystyryl)trimethylsilane, is achieved through a dissolving metal reduction. libretexts.org This reaction employs sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. The mechanism involves a radical anion intermediate, which is protonated by the ammonia solvent. The resulting vinyl radical is then reduced by a second metal atom to a vinyl anion. The trans-vinyl anion is sterically more favorable and is preferentially formed, leading to the trans-alkene upon final protonation. libretexts.org

The trimethylsilyl group is generally stable under these reduction conditions, making these methods effective for the stereoselective synthesis of vinylsilanes from silylalkynes. cureffi.org

Table 1: Summary of Potential Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagents | Potential Product(s) |

|---|

| Oxidation | 1. Hydrosilylation (e.g., [CpRu(MeCN)3]PF6, HSiR3) 2. Oxidation (e.g., m-CPBA or TBAF/H₂O₂) nih.gov | 3-Methoxyacetophenone or corresponding α-hydroxy ketone | | | O₃ or KMnO₄ masterorganicchemistry.com | 3-Methoxybenzoic acid | | Reduction | H₂, Pd/C cureffi.org | (3-Methoxyphenylethyl)trimethylsilane | | | H₂, Lindlar's Catalyst cureffi.orglibretexts.org | (Z)-(3-Methoxystyryl)trimethylsilane | | | Na, NH₃ (l) libretexts.org | (E*)-(3-Methoxystyryl)trimethylsilane |

Intramolecular Cyclization Processes

This compound and related silylalkynes are valuable substrates for intramolecular cyclization reactions, providing access to a wide range of carbocyclic and heterocyclic ring systems. The presence of both the alkyne and the methoxy-substituted phenyl ring allows for various cyclization strategies.

One common approach involves the activation of the alkyne by a metal catalyst or an electrophile, followed by nucleophilic attack from the aromatic ring. While specific examples starting directly with this compound are not extensively documented in readily available literature, general principles from related systems can be inferred. For instance, silyl-protected arylacetylenes can react with electrophilic species, leading to cyclization. gelest.com

Radical cyclizations also represent a powerful tool for the construction of ring systems. The (TMS)₃SiH radical-based reagent has been shown to mediate the cyclization of aryl iodides onto tethered alkynes. mdpi.com Although this typically involves an aryl halide, similar radical-mediated processes could potentially be initiated from other positions on the phenyl ring of this compound under specific conditions.

Furthermore, transition metal-free cyclization conditions have been developed for the synthesis of heterocycles like indoles from ortho-alkynylanilines. chim.it These reactions can proceed via oxidative nucleophilic cyclization or electrophile-promoted cyclization. While this compound does not possess the necessary amino group for direct indole (B1671886) synthesis, these methodologies highlight the potential for cyclization if a suitable nucleophile is present on the aromatic ring.

The trimethylsilyl group plays a crucial role in these cyclizations. It can act as a directing group, influencing the regioselectivity of the ring closure. nih.gov In some cases, the silyl group is retained in the final product, allowing for further functionalization. In other instances, desilylation occurs in situ. gelest.com For example, in the acid-catalyzed reaction of silyl-protected arylacetylenes with o-phenylethynylbenzaldehyde to form naphthalenes, trimethylsilyl-protected alkynes led to the desilylated product. gelest.com

Influence of the Methoxy-Substituted Phenyl Ring on Compound Reactivity

The oxygen atom of the methoxy (B1213986) group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This is known as a positive resonance effect (+R) or a mesomeric effect (+M). This donation of electron density increases the electron density of the aromatic ring, particularly at the ortho and para positions.

Simultaneously, the high electronegativity of the oxygen atom leads to the withdrawal of electron density from the phenyl ring through the sigma bond framework. This is a negative inductive effect (-I).

This dual electronic nature of the methoxy group has several implications for the reactivity of this compound:

Electrophilic Aromatic Substitution: The phenyl ring is activated towards electrophilic attack, with substitution favored at the positions ortho and para to the methoxy group (positions 2, 4, and 6). The ethynyltrimethylsilyl group is generally considered to be deactivating and meta-directing, which would favor substitution at positions 2 and 5. The interplay of these directing effects would likely lead to a mixture of products in electrophilic substitution reactions.

Reactivity of the Alkyne: The electron-donating nature of the methoxy group can influence the reactivity of the attached ethynyl group. Increased electron density on the phenyl ring can be transmitted to the alkyne, potentially affecting its nucleophilicity and its reactivity in metal-catalyzed reactions. For example, in some indium-catalyzed additions of trimethylsilylalkynes to acrylates, the reaction worked best for alkynes bearing a strongly electron-donating aryl group. gelest.com

Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms for processes involving this compound and related compounds often relies on a combination of experimental studies and computational chemistry. Transition state analysis, in particular, provides valuable insights into the feasibility of proposed reaction pathways, the origins of selectivity, and the roles of catalysts and substituents.

General Principles of Transition State Analysis:

A transition state represents a first-order saddle point on a potential energy surface, corresponding to the highest energy point along the minimum energy pathway between reactants and products. gelest.com Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and characterize transition states. A key feature of a calculated transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. thieme-connect.de

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and why.

Application to Reactions of this compound:

While specific transition state analyses for reactions of this compound are not widely published, we can extrapolate from studies on similar systems:

Cyclization Reactions: For intramolecular cyclizations, transition state calculations can help to understand the regioselectivity of the ring-closing step. For example, in a potential electrophilic cyclization, calculations could determine whether the attack occurs at the ortho or para position to the methoxy group and which pathway has a lower activation barrier. In metal-catalyzed cyclizations, such as the trimerization of alkynes, computational studies can model the coordination of the alkyne to the metal center and the subsequent steps of the catalytic cycle. youtube.com

Influence of the Methoxy Group: Computational studies can quantify the electronic effects of the methoxy substituent. By calculating the charge distribution in the ground state and along the reaction coordinate, it is possible to see how the methoxy group stabilizes or destabilizes intermediates and transition states. For instance, in an electrophilic attack on the phenyl ring, calculations would show the stabilization of the cationic intermediate (the Wheland intermediate) when the electrophile adds to the ortho or para positions, due to resonance delocalization involving the methoxy group's lone pairs.

Role of the Trimethylsilyl Group: Transition state analysis can also shed light on the role of the trimethylsilyl group. For example, in reactions where desilylation occurs, calculations can model the transition state for the removal of the silyl group and determine whether this step is likely to be rate-limiting.

The combination of these computational approaches with experimental data, such as kinetic studies and product analysis, is essential for building a comprehensive understanding of the chemical reactivity and mechanistic details of reactions involving this compound.

Advanced Applications of 3 Methoxyphenylethynyl Trimethylsilane in Contemporary Chemical Disciplines

Function as a Key Building Block in Complex Organic Synthesis

The strategic placement of a trimethylsilyl (B98337) (TMS) group on the terminal alkyne of 3-methoxyphenylethyne provides a chemically stable yet synthetically flexible handle. This "protecting group" strategy is fundamental to its utility, allowing chemists to perform reactions on other parts of a molecule without affecting the reactive alkyne. The TMS group can then be selectively removed or can participate directly in certain coupling reactions, making it a cornerstone for constructing intricate molecular architectures.

Synthesis of Functionally Diverse Organic Molecules

While specific, named pharmaceutical agents synthesized directly from (3-methoxyphenylethynyl)trimethylsilane are not prominently detailed in publicly accessible literature, its structural motifs are present in various biologically active compounds, such as kinase inhibitors. nih.goved.ac.uknih.govresearchgate.net The 3-methoxyphenyl (B12655295) group is a common feature in many pharmaceutical scaffolds, and the ethynyl (B1212043) linkage provides a rigid connector to other parts of a molecule. The compound serves as a key precursor to m-ethynylanisole, a crucial intermediate for introducing this methoxy-substituted arylalkyne moiety into larger, more complex structures. The synthesis of novel p38 MAP kinase inhibitors containing silicon, for instance, highlights the growing interest in organosilicon compounds in medicinal chemistry. nih.gov

Precursor for Advanced Functionalized Alkynes and Aromatic Systems

The primary role of this compound in synthesis is as a stable precursor to a terminal alkyne and as a partner in cross-coupling reactions. The silicon-carbon bond can be selectively cleaved under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in a protic solvent, to yield 3-ethynylanisole (B1662057). This deprotected alkyne is then readily available for a wide range of subsequent transformations.

Perhaps the most significant application is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.org In a typical Sonogashira coupling, the deprotected 3-ethynylanisole reacts with aryl or vinyl halides to form disubstituted alkynes, which are themselves important structural units in conjugated materials and complex molecules. organic-chemistry.orgresearchgate.net

Interestingly, under certain conditions, the trimethylsilyl group can be displaced directly in a "sila-Sonogashira" reaction, avoiding a separate deprotection step. dntb.gov.uaorganic-chemistry.org This one-pot procedure involves the coupling of the silyl-alkyne with an aryl halide, often facilitated by a palladium catalyst and an activator, to form unsymmetrical diarylalkynes or other substituted acetylenes. organic-chemistry.org These reactions provide efficient pathways to build extended π-conjugated systems.

| Transformation | Reagents/Conditions | Product Type | Ref |

| Desilylation | TBAF, THF or K₂CO₃, MeOH | Terminal Alkyne (3-Ethynylanisole) | researchgate.net |

| Sonogashira Coupling (after desilylation) | Pd catalyst, Cu(I) cocatalyst, Amine base, Aryl halide | Disubstituted Alkyne | organic-chemistry.org |

| Direct Sila-Sonogashira Coupling | Pd catalyst, Activator (e.g., fluoride), Aryl halide | Disubstituted Alkyne | dntb.gov.uaorganic-chemistry.org |

Contributions to Materials Science and Engineering

The electronic and structural properties inherent in this compound make it a valuable monomer and precursor for the development of advanced functional materials. The phenylene-ethynylene backbone is a classic example of a conjugated system, which is essential for materials with tailored electronic and optical properties.

Design and Synthesis of Functional Polymers and Macromolecules

This compound can serve as a monomer in the synthesis of conjugated polymers like poly(phenylene ethynylene)s (PPEs). researchgate.netresearchgate.net These materials are known for their thermal stability and interesting photophysical properties. Polymerization can be achieved through various cross-coupling methods, such as Sonogashira polymerization, after deprotection of the silyl (B83357) group. By copolymerizing this monomer with other functionalized dihalides or di-alkynes, polymers with specific, tunable properties can be created. For example, silicon-containing arylacetylene polymers are noted for their high thermal stability. nih.gov The introduction of flexible ether linkages or other groups via copolymerization can enhance solubility and processability without sacrificing the core electronic properties of the conjugated backbone. nih.gov

Development of Organic Electronic and Optoelectronic Materials

The conjugated backbone derived from this compound is highly relevant to the field of organic electronics. The phenylene-ethynylene unit is a well-established chromophore and a component in materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy (B1213986) group acts as an electron-donating group, which can tune the HOMO/LUMO energy levels of the resulting material, a critical factor in designing efficient electronic devices. youtube.com

While direct use of a homopolymer of this specific monomer is not widely documented, it serves as a building block for more complex systems. For instance, the diarylalkyne structures formed via its Sonogashira coupling are core components of many organic semiconductors. These materials can function as part of the emissive layer, charge-transport layer, or host material in an OLED device. youtube.com The rigid, rod-like structure of PPEs can facilitate ordered packing in thin films, which is beneficial for charge mobility in OFETs.

Applications in Self-Assembly and Nanomaterials Construction

The terminal functional groups of this compound allow it to play a role in the bottom-up construction of nanomaterials. The trimethylsilyl group, in particular, can act as an anchor to certain surfaces. While alkanethiols are more common, silyl derivatives are also known to form self-assembled monolayers (SAMs) on appropriate substrates. sigmaaldrich.comnih.gov Such SAMs can modify the chemical and physical properties of a surface, for example, to control wetting or to act as a template for further growth. youtube.comsigmaaldrich.comyoutube.com

Furthermore, amphiphilic polymers derived from monomers like this compound can act as structure-directing agents. For example, a poly(phenylene ethynylene) with hydrophilic and hydrophobic side chains has been used to template the formation of hexagonal, nanostructured silica (B1680970) composites. researchgate.net In this process, the polymer self-assembles into cylindrical micelles, around which the silica framework forms, resulting in an ordered composite material where the polymer chains are aligned within silica nanopores. researchgate.net This creates a "molecular wire" type of nanostructure, demonstrating how molecular design originating from a simple building block can lead to complex, functional nanomaterials.

Integration into Hybrid and Composite Material Architectures

The molecular architecture of this compound makes it a valuable monomer for the synthesis of advanced polymers, particularly poly(aryleneethynylene)s (PAEs). These polymers are known for their rigid, conjugated structures which impart desirable photophysical and electronic properties. The trimethylsilyl group serves as a protecting group for the terminal alkyne, allowing for controlled polymerization reactions, such as Sonogashira cross-coupling, to produce well-defined polymers.

The presence of the methoxy group on the phenyl ring influences the polymer's properties by modifying its electron density, solubility, and intermolecular interactions. This allows for the fine-tuning of the resulting material's characteristics. For instance, polymers derived from this monomer can be designed to self-assemble into specific nanostructures, such as nanofibers or films with controlled orientations. This control over the supramolecular organization is crucial for the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the silane (B1218182) functionality can be leveraged to create organic-inorganic hybrid materials. Through sol-gel processes, the silyl group can be co-condensed with other silicon-based precursors to form a silica network, effectively integrating the organic polymer into an inorganic matrix. This approach leads to the formation of composite materials with enhanced thermal stability, mechanical strength, and tailored optical or electronic properties.

Applications in Catalysis and Organometallic Chemistry

The phenylethynyl moiety of this compound is a key structural element for the design of ligands in organometallic chemistry and transition metal catalysis. The deprotection of the trimethylsilyl group yields a terminal alkyne that can readily coordinate to a metal center.

Ligand Design for Transition Metal Catalysis

The methoxy-substituted phenylethynyl group can be incorporated into more complex ligand frameworks, such as phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The electronic nature of the ligand can be modulated by the methoxy group, which acts as an electron-donating group, thereby influencing the electron density at the metal center. This, in turn, affects the catalytic activity and selectivity of the resulting complex. For example, ligands derived from this compound can be used to stabilize transition metal nanoparticles, preventing their aggregation and enhancing their catalytic performance in various organic transformations.

Table 1: Potential Ligand Modifications from this compound

| Ligand Type | Synthetic Approach | Potential Metal Complexes |

| Phosphine Ligands | Reaction of deprotected alkyne with a secondary phosphine | Palladium, Rhodium, Iridium |

| N-Heterocyclic Carbene Ligands | Incorporation into the backbone of an imidazolium (B1220033) salt precursor | Ruthenium, Gold, Copper |

| Pincer Ligands | Multi-step synthesis to attach coordinating arms to the phenyl ring | Platinum, Nickel, Iron |

Catalytic Roles of this compound Derivatives

Derivatives of this compound, particularly the corresponding metal-alkynyl complexes, can themselves act as catalysts or key intermediates in catalytic cycles. The direct coordination of the alkyne to a transition metal can activate the carbon-carbon triple bond, making it susceptible to nucleophilic attack. This reactivity is harnessed in a variety of catalytic reactions, including hydration, hydroamination, and cyclization reactions.

Implications in Medicinal Chemistry and Rational Drug Design

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. The methoxyphenyl and phenylethynyl groups are found in a variety of biologically active compounds.

Scaffold for Novel Drug Candidate Development

This compound can serve as a versatile starting material for the synthesis of novel drug candidates. The alkyne functionality provides a handle for introducing a wide range of substituents and for constructing more complex molecular architectures through reactions like "click chemistry" (cycloadditions) or Sonogashira coupling.

The methoxyphenyl group is a common feature in many pharmacologically active molecules, contributing to binding interactions with biological targets and influencing pharmacokinetic properties. For example, the trimethoxyphenyl moiety is a key structural element in combretastatin (B1194345) A-4, a potent anticancer agent that inhibits tubulin polymerization. nih.govnih.gov This suggests that derivatives of this compound could be explored for their potential as anticancer agents.

Table 2: Potential Drug Scaffolds Derived from this compound

| Scaffold Class | Synthetic Strategy | Potential Therapeutic Area |

| Phenylalkynyl-substituted heterocycles | Cycloaddition reactions of the alkyne with azides or nitrones | Anticancer, Antiviral |

| Biaryl compounds | Cross-coupling reactions of the aryl halide derivative | Anti-inflammatory, CNS disorders |

| Phenylethynyl amides and esters | Coupling of the deprotected alkyne with carboxylic acids or amines | Various, depending on the coupled moiety |

Exploration in Modulating Specific Biological Pathways

The development of specific inhibitors or modulators of biological pathways is a cornerstone of modern drug discovery. The rigid, linear nature of the phenylethynyl scaffold can be exploited to design molecules that fit into specific binding pockets of enzymes or receptors. The methoxy group can form key hydrogen bonds or other interactions with the protein target, enhancing binding affinity and selectivity.

For instance, compounds containing the methoxyphenyl moiety have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of various signaling pathways. While direct biological activity of this compound itself has not been extensively reported, its derivatives represent a promising area for the discovery of new therapeutic agents that can selectively modulate the activity of specific biological targets.

Bioorthogonal Chemistry Applications of Related Structures

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.govnih.govrsc.orgyoutube.com A key strategy in this field is the introduction of a chemical reporter, a functional group that is absent in the biological system being studied, onto a biomolecule of interest. nih.govresearchgate.net The alkyne functional group is an excellent example of such a reporter, as it is rare in higher eukaryotes. nih.govnih.gov This unique presence allows for its selective reaction with a corresponding probe, enabling the visualization and study of various biomolecules. nih.govresearchgate.net

The azide-alkyne cycloaddition is a cornerstone of bioorthogonal chemistry. nih.gov While initially requiring conditions unsuitable for living systems, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) has enabled these reactions to be performed under biologically compatible conditions. nih.govnih.govresearchgate.net Terminal alkynes, in particular, are valuable for "click" reactions that form stable triazole linkages. nih.gov

Although direct applications of this compound in bioorthogonal chemistry are not extensively documented, the functionalities it possesses are highly relevant. The trimethylsilyl (TMS) group is a well-established protecting group for terminal alkynes in organic synthesis. nih.gov In the context of bioorthogonal labeling, a TMS-protected alkyne can be incorporated into a biomolecule. The TMS group can then be cleaved under specific conditions, often with fluoride reagents or acid treatment, to reveal the terminal alkyne for subsequent bioorthogonal ligation. nih.gov

For instance, researchers have synthesized an alkyne-functionalized arginine derivative for solid-phase peptide synthesis, where a TMS-protected alkyne was utilized. nih.gov The TMS group was successfully removed during the final cleavage from the solid support, yielding a peptide ready for bioorthogonal conjugation. nih.gov This demonstrates the utility of silyl-protected alkynes in creating biomolecules primed for selective chemical modification.

Furthermore, the arylalkyne scaffold, present in this compound, is of interest in the development of novel bioorthogonal probes. The electronic properties of the aromatic ring can be tuned to modulate the reactivity of the alkyne, a critical factor in designing reactions with optimal kinetics for specific biological applications. nih.govcam.ac.uk The development of unstrained dienophiles, such as potassium arylethynyltrifluoroborates, for inverse-electron-demand Diels-Alder (IEDDA) reactions highlights the ongoing exploration of arylalkyne structures in expanding the bioorthogonal toolkit. cam.ac.uk

The following table summarizes key bioorthogonal reactions where alkyne-bearing structures, similar to the core of this compound, play a crucial role.

| Reaction Type | Reactants | Key Features | Related Structural Relevance |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (B81097), Copper(I) Catalyst | Forms a stable 1,4-disubstituted triazole. Widely used for bioconjugation. nih.govresearchgate.net | The deprotected alkyne of the title compound can participate in this reaction. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145), Azide | Copper-free "click" chemistry. The ring strain of the cyclooctyne accelerates the reaction. nih.govresearchgate.net | While not a cyclooctyne, this highlights the importance of the alkyne moiety in bioorthogonal reactions. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-deficient Diene (e.g., Tetrazine), Electron-rich Dienophile (e.g., Alkyne) | Extremely fast reaction kinetics. nih.govnih.gov | Arylalkynes can be engineered as dienophiles for IEDDA reactions. cam.ac.uk |

Reagent Applications in Advanced Analytical Chemistry Techniques

In advanced analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step for analyzing compounds that are non-volatile, thermally unstable, or possess polar functional groups. jfda-online.comthescipub.com Silylation, the introduction of a silyl group, typically a trimethylsilyl (TMS) group, is one of the most common derivatization techniques. thescipub.comsigmaaldrich.comgcms.cztcichemicals.com This process increases the volatility and thermal stability of analytes by replacing active hydrogens on functional groups such as hydroxyls, carboxyls, amines, and thiols. sigmaaldrich.comtcichemicals.com

This compound itself is a derivatized molecule, where the terminal alkyne hydrogen has been replaced by a TMS group. This inherent structure makes it more amenable to GC-MS analysis than its non-silylated counterpart. However, its primary role in this context is often as a reagent or a standard.

The trimethylsilyl group in a reagent can be transferred to an analyte. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thescipub.comsigmaaldrich.com While this compound is not a standard silylating agent, compounds with similar structures can be synthesized during a derivatization process. For example, if a molecule containing a (3-methoxyphenyl)ethynyl group and a hydroxyl group were to be analyzed by GC-MS, it would be derivatized with a silylating agent, resulting in a structure analogous to this compound, but with an additional silyl ether.

The primary application of this compound in analytical chemistry is likely as a reference standard for the identification and quantification of related compounds. Its well-defined structure and mass spectrum would allow it to be used to confirm the presence of the (3-methoxyphenylethynyl)trimethylsilyl moiety in unknown samples or to calibrate analytical instruments.

The table below outlines common trimethylsilylating reagents and their applications, providing context for the role of silylation in analytical chemistry.

| Reagent | Abbreviation | Common Applications |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Derivatization of alcohols, phenols, carboxylic acids, and amines. tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, suitable for a wide range of functional groups including hindered hydroxyls. sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent, often used for creating volatile derivatives of a broad spectrum of compounds. thescipub.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents to increase their reactivity. sigmaaldrich.comgcms.cz |

| N-Trimethylsilylimidazole | TMSI | A strong silylating agent, particularly effective for hydroxyl groups. tcichemicals.com |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationspectrabase.comresearchgate.netnist.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (3-Methoxyphenylethynyl)trimethylsilane in solution. By observing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, NMR provides unambiguous evidence of the compound's molecular framework.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS), are indicative of the electronic environment of the protons. nist.govdocbrown.info

In a typical ¹H NMR spectrum, the nine protons of the trimethylsilyl (B98337) (TMS) group appear as a sharp singlet at approximately 0.25 ppm. This upfield shift is characteristic of protons on silicon. The three protons of the methoxy (B1213986) group (–OCH₃) also produce a singlet, typically found further downfield around 3.81 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic protons on the phenyl ring appear as a more complex pattern of multiplets in the range of 6.84 to 7.41 ppm. The specific splitting patterns and coupling constants within this region can be analyzed to determine the substitution pattern on the aromatic ring. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Si(CH₃)₃ | ~ 0.25 | Singlet |

| OCH₃ | ~ 3.81 | Singlet |

| Aromatic-H | ~ 6.84 - 7.41 | Multiplet |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. docbrown.infoumich.edu The chemical shifts of the carbon atoms in this compound are spread over a wider range than proton shifts, allowing for clear resolution of each unique carbon atom. chemicalbook.com

The carbon atom of the trimethylsilyl group is typically observed at a chemical shift near 0 ppm. The methoxy carbon appears around 55.4 ppm. The two sp-hybridized carbons of the ethynyl (B1212043) group have characteristic shifts in the region of 93.7 to 105.8 ppm. The aromatic carbons exhibit signals in the downfield region, typically between 114.1 and 160.1 ppm, with the carbon attached to the methoxy group (C-O) being the most deshielded. rsc.orgrsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | ~ 0.0 |

| OCH₃ | ~ 55.4 |

| C≡C | ~ 93.7 |

| C≡C | ~ 105.8 |

| Aromatic C-H | ~ 114.1 - 133.7 |

| Aromatic C-O | ~ 160.1 |

| Aromatic C-C≡ | ~ 114.3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR are sufficient for determining the basic connectivity of this compound, more advanced two-dimensional (2D) NMR techniques could be employed for a deeper analysis of its stereochemistry and conformational preferences. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, confirming the connectivity of the aromatic protons. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space interactions, which would be valuable for determining the preferred orientation of the methoxy and trimethylsilylethynyl groups relative to the phenyl ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identificationspectrabase.comnist.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.netresearchgate.net

The FT-IR spectrum of this compound displays several characteristic absorption bands. A strong band around 2155 cm⁻¹ is indicative of the C≡C triple bond stretching vibration, a key feature of the ethynyl group. The presence of the trimethylsilyl group is confirmed by a strong absorption band at approximately 1257 cm⁻¹, corresponding to the Si-CH₃ symmetric deformation, and another band around 850-870 cm⁻¹ for the Si-C stretching vibration. researchgate.net The aromatic ring is identified by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy group exhibits a characteristic C-O stretching vibration in the range of 1000-1300 cm⁻¹. researchgate.net

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C≡C Stretch | ~ 2155 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~ 2960 | Medium-Weak |

| Aromatic C=C Stretch | ~ 1600-1450 | Medium-Strong |

| Si-CH₃ Deformation | ~ 1257 | Strong |

| C-O Stretch | ~ 1000-1300 | Strong |

| Si-C Stretch | ~ 850-870 | Strong |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis (HRMS)spectrabase.comnist.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. mdpi.com This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula, C₁₂H₁₆OSi. scbt.com

In addition to the molecular ion peak, the mass spectrum reveals a characteristic fragmentation pattern that provides further structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of a methyl group (CH₃) from the trimethylsilyl moiety, resulting in a prominent peak at [M-15]⁺. Another potential fragmentation is the cleavage of the Si-C bond, leading to the formation of a trimethylsilyl cation [Si(CH₃)₃]⁺ with an m/z of 73. Fragmentation of the methoxy group could also occur, leading to the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O). researchgate.net Analysis of these fragments helps to piece together the structure of the original molecule.

Interactive Data Table: Expected HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [M]⁺ | [C₁₂H₁₆OSi]⁺ | 204.1 |

| [M-CH₃]⁺ | [C₁₁H₁₃OSi]⁺ | 189.1 |

| [Si(CH₃)₃]⁺ | Si(CH₃)₃⁺ | 73.1 |

Note: The observed m/z values in HRMS would be measured to several decimal places, allowing for unambiguous elemental composition determination.

X-ray Crystallography of this compound Derivatives for Solid-State Structure

While obtaining a single crystal of this compound itself might be challenging due to its physical state, X-ray crystallography of its solid derivatives can provide invaluable information about its three-dimensional structure in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable derivative, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This would definitively confirm the connectivity established by NMR and provide insights into the intermolecular interactions, such as π-stacking of the aromatic rings, that govern the crystal packing. nih.gov Such studies on related silylated compounds have been instrumental in understanding their solid-state behavior. nih.gov

Theoretical and Computational Investigations of 3 Methoxyphenylethynyl Trimethylsilane

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.comnih.gov It has become a fundamental tool for predicting molecular properties, offering a balance between accuracy and computational cost. nih.gov DFT calculations can illuminate the geometry, energy, and distribution of electrons within (3-Methoxyphenylethynyl)trimethylsilane, which are key to understanding its chemical behavior.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311++G, are commonly used for this purpose. irjweb.com The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

While specific energetic profile data for this compound is not detailed in the provided search results, a typical output from such a DFT study would include the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure. An illustrative table of such results is presented below.

Table 1: Illustrative Energetic Profile for an Optimized Molecular Structure (Note: The following data is exemplary and does not represent actual calculated values for this compound.)

| Parameter | Value |

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Total Electronic Energy (Hartree) | -850.12345 |

| Enthalpy (Hartree) | -850.00123 |

| Gibbs Free Energy (Hartree) | -850.04567 |

| Dipole Moment (Debye) | 1.52 |

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive, as less energy is required for electronic excitation. nih.govnih.govresearchgate.net DFT calculations are the standard method for determining the energies of these frontier orbitals.

Table 2: Illustrative Frontier Orbital Data (Note: The following data is exemplary and does not represent actual calculated values for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.29 |

| LUMO Energy (ELUMO) | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's chemical behavior. irjweb.com These indices are calculated from the energies of the frontier orbitals and help to rationalize and predict the outcomes of chemical reactions.

Global Reactivity Descriptors:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to the negative of electronegativity. irjweb.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.comresearchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. irjweb.comresearchgate.net A higher electrophilicity index indicates a better electrophile.

Table 3: Illustrative Global Reactivity Descriptors (Note: The following data is exemplary and does not represent actual calculated values for this compound. Values are derived from the illustrative HOMO/LUMO energies in Table 2.)

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.66 |

Local Reactivity Descriptors:

Parr Functions: These functions are used to predict the most reactive sites within a molecule for electrophilic and nucleophilic attacks. By analyzing the Parr functions at each atomic site, one can identify which atoms are most susceptible to attack, thus predicting regioselectivity. irjweb.com

Fukui Functions: Related to the Parr functions, these are also used to determine the local reactivity of different atoms in a molecule. irjweb.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It uses a color scale to identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is instrumental in exploring the dynamic processes of chemical reactions. It allows for the mapping of reaction pathways, providing detailed insights into how this compound might be transformed.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Locating this TS on the potential energy surface is crucial for understanding the reaction mechanism. Computational methods can characterize the geometry of the TS and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. DFT calculations are frequently employed to compute these energy profiles for proposed reaction mechanisms involving organosilane compounds.

Many chemical reactions can potentially yield multiple products (isomers).

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. For example, in an addition reaction to the ethynyl (B1212043) group of this compound, computational analysis of transition state energies for different addition pathways can predict which regioisomer will be the major product.

Stereoselectivity is the preference for the formation of one stereoisomer over another.

By modeling the transition states leading to different isomers, computational chemistry can predict the regiochemical and stereochemical outcomes of a reaction. The pathway with the lowest activation energy barrier is expected to be the dominant one, leading to the major product. This predictive power is invaluable for designing synthetic routes and understanding complex reaction outcomes.

Application of Advanced Computational Techniques (e.g., QM/MM, Molecular Dynamics)

Quantum Mechanics/Molecular Mechanics (QM/MM)

The QM/MM approach is a hybrid method that combines the accuracy of quantum mechanics for a small, chemically active part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. mdpi.comnih.gov This allows for the study of reactions and properties in complex systems like enzymes or solutions. mdpi.com The total energy in an additive QM/MM scheme is calculated by summing the energies of the QM region, the MM region, and their interaction term. mdpi.com While QM/MM has been benchmarked for various reactions, including hydride transfers in enzymes, its application to silylated alkynes like this compound has not been documented in the surveyed literature. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations compute the physical movements of atoms and molecules over time, providing detailed insight into conformational changes, intermolecular interactions, and the dynamic behavior of materials. researchgate.netscribd.com This technique has been successfully used to study the formation of alkylsilane monolayers on silica (B1680970) surfaces and the modification of natural polymers with silane (B1218182) coupling agents. researchgate.netresearchgate.net For instance, reactive MD simulations using the ReaxFF force field have been employed to model the polycondensation of alkoxysilanes and their grafting onto hydroxylated silica. researchgate.net Similarly, MD simulations have provided understanding of the wettability of trimethylsilyl-functionalized silicon surfaces, which is crucial in semiconductor manufacturing. scribd.com

Despite the utility of these methods for other silanes, specific MD simulation parameters and research findings for this compound are absent from the current body of scientific literature. Such studies could, in theory, provide valuable data on its conformational flexibility, interaction with solvents, and potential aggregation behavior.

The following table summarizes the types of data that could be generated from such computational studies, were they to be performed on this compound.

| Computational Method | Potential Research Focus for this compound | Type of Data Generated |

| QM/MM | Reaction mechanisms (e.g., desilylation), Spectroscopic property prediction | Activation energies, Transition state geometries, NMR/IR spectra |

| Molecular Dynamics | Solvation behavior, Conformational analysis, Intermolecular interactions | Radial distribution functions, Root-mean-square deviation (RMSD), Interaction energies |

Future Research Directions and Emerging Innovations for 3 Methoxyphenylethynyl Trimethylsilane

Exploration of Unconventional Reactivity Pathways and Synthetic Transformations

Future research is poised to explore the untapped synthetic potential of (3-Methoxyphenylethynyl)trimethylsilane beyond its current applications. The presence of the trimethylsilyl (B98337) (TMS) group not only protects the terminal alkyne but also influences the regioselectivity of reactions at the triple bond, a feature that can be further exploited. nih.gov

Key areas for future investigation include:

Transition-Metal-Free Silylation: While traditionally synthesized via metal-catalyzed reactions, recent advancements in transition-metal-free silylation of terminal alkynes offer a more environmentally benign and sustainable alternative. chemistryviews.org Future work could optimize these methods for derivatives like this compound, potentially using inexpensive catalysts like potassium bis(trimethylsilyl)amide (KHMDS). chemistryviews.org

Novel Cycloaddition Reactions: Alkynylsilanes are valuable intermediates in cycloadditions, including Diels-Alder reactions. chemistryviews.org The specific electronic properties conferred by the 3-methoxy substitution could lead to novel and highly regioselective cyclization pathways, enabling the synthesis of complex polycyclic aromatic systems and heterocycles. gelest.com

Multi-component and Domino Reactions: The development of one-pot, multi-component reactions involving this compound could provide rapid access to structurally diverse molecules. For instance, a three-component reaction with an amine and an imine can be directed by both the ester and the trimethylsilyl moieties. gelest.com Investigating domino sequences, where a single event triggers a cascade of bond-forming reactions, could significantly enhance synthetic efficiency.

Electrophilic Activation and Functionalization: Recent studies have shown that electrophilic activation of carbon-carbon triple bonds can lead to unexpected and useful transformations, such as the synthesis of aryl thioalkynes. acs.org Exploring the reactivity of this compound under various electrophilic conditions could unveil new methods for introducing diverse functional groups.

Photocatalytic Reductive Functionalization: The use of photocatalysis to generate alkyne radical anions opens up new possibilities for reductive functionalization. acs.org Applying this to this compound could lead to novel, stereoselective syntheses of valuable carboxylic acids and polysubstituted naphthalenes under mild conditions, avoiding expensive transition-metal catalysts. acs.org

| Research Focus | Potential Transformation | Significance |